Oganomycin GA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

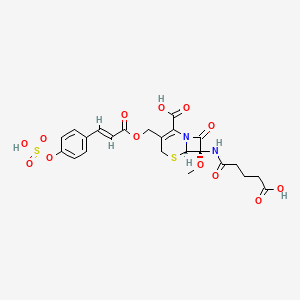

Molecular Formula |

C23H24N2O13S2 |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

(6R,7S)-7-(4-carboxybutanoylamino)-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C23H24N2O13S2/c1-36-23(24-16(26)3-2-4-17(27)28)21(32)25-19(20(30)31)14(12-39-22(23)25)11-37-18(29)10-7-13-5-8-15(9-6-13)38-40(33,34)35/h5-10,22H,2-4,11-12H2,1H3,(H,24,26)(H,27,28)(H,30,31)(H,33,34,35)/b10-7+/t22-,23+/m1/s1 |

InChI Key |

ZXJVXUCPNNUOQI-ROOIWUQASA-N |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(=O)O |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(=O)O |

Synonyms |

oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |

Origin of Product |

United States |

Foundational & Exploratory

Oganomycin GA: Unraveling a Scientific Enigma

Despite a comprehensive search of scientific literature and public databases, no information is currently available on a compound named "Oganomycin GA." This suggests that "this compound" may be a very recently discovered molecule not yet described in published research, a proprietary compound under development and not publicly disclosed, or potentially a misnomer for another substance.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, cannot be constructed as requested due to the absence of foundational data on the discovery, isolation, and characterization of this compound.

While we are unable to provide specific details on this compound, we can offer a generalized overview of the methodologies and workflows typically employed in the discovery and characterization of novel antibiotic compounds, particularly those isolated from microbial sources like Streptomyces, a common origin for new antibiotics.[1][2] This general framework can serve as a reference for understanding the rigorous process that any new antibiotic, including a potential "this compound," would undergo.

A Generalized Workflow for Novel Antibiotic Discovery and Isolation

The journey from identifying a potential new antibiotic to its full characterization is a multi-step process. The following diagram illustrates a typical workflow:

Caption: Generalized workflow for the discovery and characterization of novel antibiotics.

Experimental Protocols: A General Perspective

Detailed experimental protocols are highly specific to the compound . However, we can outline the general principles behind the key experimental stages for a hypothetical novel antibiotic.

Fermentation and Extraction

-

Objective: To produce and isolate the crude bioactive compound from the source organism.

-

Methodology:

-

A pure culture of the producing microorganism (e.g., a Streptomyces species) is grown in a suitable liquid culture medium under optimized conditions (temperature, pH, aeration) to encourage the production of secondary metabolites.[1]

-

After a specific incubation period, the fermentation broth is harvested.

-

The microbial cells are separated from the culture supernatant by centrifugation or filtration.

-

The bioactive compounds are extracted from the supernatant and/or the mycelium using organic solvents.

-

Purification

-

Objective: To isolate the pure antibiotic from the crude extract.

-

Methodology:

-

The crude extract is subjected to various chromatographic techniques.

-

This often involves a series of steps, starting with column chromatography for initial separation.

-

High-Performance Liquid Chromatography (HPLC) is then typically used for final purification to yield a homogenous compound.

-

Structure Elucidation

-

Objective: To determine the chemical structure of the purified antibiotic.

-

Methodology:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is used to piece together the connectivity of atoms within the molecule.[1]

-

Quantitative Data Presentation

For any newly discovered antibiotic, quantitative data is crucial for its evaluation. While we lack data for "this compound," the following tables illustrate the types of data that would be presented.

Table 1: Physicochemical Properties of a Hypothetical Novel Antibiotic

| Property | Value |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄ (Example from Vancomycin)[3] |

| Molecular Weight | 1449.2 g/mol (Example from Vancomycin)[3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, insoluble in acetone |

Table 2: Bioactivity Profile of a Hypothetical Novel Antibiotic

| Target Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Enterococcus faecalis | 2.0 |

| Escherichia coli | >128 |

MIC: Minimum Inhibitory Concentration

Signaling Pathways and Mechanism of Action

Understanding how a new antibiotic works is a critical step in its development. For instance, the well-known antibiotic Vancomycin inhibits bacterial cell wall synthesis.[4][5] This is achieved by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall.[4]

A hypothetical signaling pathway for an antibiotic that disrupts cell wall synthesis is depicted below:

Caption: Hypothetical mechanism of action for an antibiotic targeting cell wall synthesis.

References

- 1. Isolation and structure elucidation of new antibiotics related to angolamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vancomycin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

In-depth Technical Guide: Chemical Structure Elucidation of Oganomycin GA

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin GA is a recently identified natural product that has garnered significant interest within the scientific community due to its potential therapeutic applications. The elucidation of its complex chemical architecture is a critical step in understanding its biosynthetic origins, mechanism of action, and for enabling synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of this compound, presenting key data and experimental workflows in a format accessible to researchers, scientists, and drug development professionals.

Spectroscopic Data Analysis

The foundation of the structural elucidation of this compound was built upon a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) and a suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments were pivotal in piecing together its molecular formula and connectivity.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was employed to determine the accurate mass of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | Data not available | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available | Data not available |

| [M-H]⁻ | Data not available | Data not available | Data not available |

(Note: Specific quantitative data for this compound is not publicly available at this time. The table serves as a template for the expected data presentation.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

A series of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were conducted to establish the carbon skeleton and the connectivity of protons and carbons.

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound in [Solvent]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | Data not available | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

(Note: Specific quantitative NMR data for this compound is not publicly available. This table illustrates the standard format for presenting such data.)

Experimental Protocols

The successful elucidation of this compound's structure relied on the precise execution of several key experimental protocols.

General NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe was used for acquiring all NMR data.

Sample Preparation: A sample of purified this compound (typically 1-5 mg) was dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard pulse programs were used to acquire proton spectra. Key parameters included a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled ¹³C spectra were acquired using a standard pulse sequence. A wider spectral width (e.g., 0-220 ppm) was employed.

-

2D NMR (COSY, HSQC, HMBC): Standard gradient-enhanced pulse sequences were utilized for all 2D experiments to establish correlations. The spectral widths in both dimensions were optimized based on the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) Protocol

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source was used.

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).

Data Acquisition: The sample was infused directly or injected via an HPLC system into the ESI source. Data was acquired in both positive and negative ion modes over an appropriate m/z range. The instrument was calibrated using a known standard to ensure high mass accuracy.

Structural Elucidation Workflow

The logical process of piecing together the structure of this compound from the raw spectroscopic data can be visualized as a systematic workflow.

Caption: A flowchart illustrating the key steps in the structural elucidation of this compound.

Signaling Pathway Hypothesis

While the precise biological target of this compound is still under investigation, preliminary studies suggest its involvement in a key cellular signaling pathway. The following diagram illustrates a hypothetical model of its mechanism of action.

Caption: A proposed signaling cascade initiated by the interaction of this compound with its cellular target.

Conclusion

The structural elucidation of this compound represents a significant achievement in natural product chemistry. The combination of modern spectroscopic techniques and logical deductive reasoning has provided a clear picture of its molecular architecture. This foundational knowledge is indispensable for ongoing and future research aimed at harnessing the therapeutic potential of this compound, including total synthesis, analog development, and detailed biological investigations. As more data becomes available, a more refined understanding of its structure-activity relationship will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

An In-Depth Technical Guide to the Oganomycin GA Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthetic pathway of Oganomycin GA, a cephamycin-type antibiotic. The guide details the enzymatic steps leading to the formation of the core cephamycin structure and the final conversion to this compound. It includes generalized experimental protocols for production and enzymatic modification, alongside structured data presentations and pathway visualizations.

Introduction to this compound

This compound is a semi-synthetic derivative of Oganomycin A, a natural product belonging to the cephamycin family of β-lactam antibiotics.[1][2][3][4][5] Oganomycins are produced by the actinomycete Streptomyces oganonensis Y-G 19Z.[1][2][3] Oganomycin A is the direct precursor to this compound and is generated by the bacterium when p-hydroxycinnamate sodium salt is added to the fermentation medium.[1][2][3] The conversion of Oganomycin A to this compound is achieved through the enzymatic action of a D-amino acid oxidase, which introduces a glutaryl group at the aminoadipyl side chain.[1][2][3] Like other cephamycins, oganomycins exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3]

Physicochemical Properties of Oganomycins

The following table summarizes the available data for Oganomycin A and this compound.

| Property | Oganomycin A | This compound |

| CAS Number | 75794-94-4 | 80458-11-3 |

| Molecular Formula | C24H27N3O13S2 | C23H23N2O13S2•5/2H2O |

| Molecular Weight | 629.61 g/mol | 600.58 g/mol |

| Producing Organism | Streptomyces oganonensis Y-G 19Z | N/A (Enzymatically derived) |

| Antibiotic Class | Cephamycin | Cephamycin |

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into two major stages: the formation of the precursor Oganomycin A via the cephamycin biosynthetic pathway, and the subsequent enzymatic conversion of Oganomycin A to this compound. As the specific gene cluster for oganomycin biosynthesis in Streptomyces oganonensis has not been detailed in publicly accessible literature, the following pathway is based on the well-characterized cephamycin C biosynthetic pathway in organisms such as Streptomyces clavuligerus.

Stage 1: Biosynthesis of the Cephamycin Core and Oganomycin A

The initial steps for cephamycin biosynthesis are shared with those of other β-lactam antibiotics like penicillin and cephalosporins.

-

Tripeptide Formation: The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by a large non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS), encoded by the pcbAB gene. The product is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

Cyclization to Isopenicillin N: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N. This is the first intermediate with a bicyclic β-lactam structure.

-

Epimerization: The L-α-aminoadipyl side chain of isopenicillin N is converted to its D-isomer by isopenicillin N epimerase, yielding penicillin N.

-

Ring Expansion: Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, encoded by the cefE gene, catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).

-

Hydroxylation: DAOC is then hydroxylated at the C-3 methyl group by deacetylcephalosporin C synthase (DAOCS/hydroxylase), encoded by the cefF gene, to produce deacetylcephalosporin C (DAC).

-

Carbamoylation: In the cephamycin-specific branch of the pathway, an O-carbamoyltransferase, encoded by the cmcH gene, transfers a carbamoyl group to the C-3 hydroxymethyl group of DAC, forming O-carbamoyldeacetylcephalosporin C.

-

Methoxylation: A subsequent two-step reaction involving a hydroxylase and a methyltransferase (or a single bifunctional enzyme), encoded by cmcI and cmcJ, introduces a methoxy group at the C-7 position of the cephem nucleus, yielding cephamycin C.

-

Formation of Oganomycin A: For the biosynthesis of Oganomycin A, it is reported that feeding the fermentation of Streptomyces oganonensis with p-hydroxycinnamate sodium salt results in its production.[1][2][3] This suggests that the α-aminoadipyl side chain is either replaced by or modified with a precursor derived from p-hydroxycinnamate. The exact enzymatic steps for this incorporation are not detailed in the available literature. Oganomycin A possesses a unique side chain derived from this precursor.

Stage 2: Enzymatic Conversion to this compound

The final step in the formation of this compound is a targeted enzymatic modification of Oganomycin A.

-

Glutarylation: Oganomycin A is converted to this compound through the action of a D-amino acid oxidase.[1][2][3] This enzyme catalyzes the oxidative deamination of the terminal amino group of the side chain, which is then presumably followed by a reaction to attach a glutaryl group. The precise mechanism and the source of the glutaryl moiety are not specified in the available literature.

Visualization of the this compound Biosynthetic Pathway

Caption: Generalized biosynthetic pathway of this compound.

Experimental Protocols

The specific experimental protocols for the production and isolation of oganomycins from the original 1981 study by Gushima et al. are not available in publicly accessible databases. Therefore, the following sections provide generalized methodologies based on standard practices for Streptomyces fermentation, cephamycin isolation, and enzymatic bioconversions.

Fermentation of Streptomyces oganonensis for Oganomycin A Production

This protocol outlines a general procedure for the cultivation of Streptomyces oganonensis to produce Oganomycin A.

-

Strain Handling: Streptomyces oganonensis (ATCC 31167) should be handled according to the supplier's instructions. A general procedure involves rehydrating the lyophilized pellet in a suitable broth (e.g., ATCC medium 1877) and incubating at 26°C for 7-10 days to generate a seed culture.

-

Seed Culture: Inoculate a suitable seed medium (e.g., a complex medium containing yeast extract, malt extract, and glucose) with spores or mycelial fragments from a stock culture. Incubate at 26-28°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium is generally a complex formulation containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone), and mineral salts.

-

Precursor Feeding: To produce Oganomycin A, the fermentation medium should be supplemented with a sterile solution of p-hydroxycinnamate sodium salt. The optimal concentration and feeding time would need to be determined empirically.

-

Fermentation Conditions: Maintain the fermentation at 26-28°C with controlled aeration and agitation for 5-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range (typically 6.5-7.5).

-

-

Monitoring Production: Periodically take samples from the fermenter and analyze for Oganomycin A production using methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Isolation and Purification of Oganomycin A

This generalized protocol is based on common methods for extracting cephamycin-type antibiotics from fermentation broths.

-

Harvesting: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation or filtration. The Oganomycin A is expected to be in the supernatant.

-

Initial Extraction/Capture:

-

Adjust the pH of the clarified broth to an acidic range (e.g., pH 3-4) to protonate any acidic functional groups.

-

Apply the broth to a column packed with an adsorbent resin (e.g., Amberlite XAD series) to capture the antibiotic.

-

Wash the column with water to remove salts and hydrophilic impurities.

-

Elute the Oganomycin A from the resin using an organic solvent such as methanol or acetone, or a mixture with water.

-

-

Chromatographic Purification:

-

Concentrate the eluate under reduced pressure.

-

Subject the concentrated extract to a series of chromatographic steps to achieve high purity. This may include:

-

Ion-exchange chromatography: To separate compounds based on charge.

-

Size-exclusion chromatography: To separate based on molecular size.

-

Reversed-phase chromatography (e.g., C18): Using a gradient of water and an organic solvent (e.g., acetonitrile or methanol) to achieve final purification.

-

-

-

Final Steps: Combine the pure fractions, desalt if necessary, and lyophilize to obtain pure Oganomycin A as a solid.

Enzymatic Conversion of Oganomycin A to this compound

This protocol describes a general approach for the enzymatic reaction.

-

Reaction Setup:

-

Dissolve the purified Oganomycin A in a suitable aqueous buffer (e.g., phosphate or Tris buffer) at a pH optimal for the D-amino acid oxidase (typically around 7.5-8.5).

-

Add the D-amino acid oxidase enzyme to the solution. The enzyme could be a commercially available preparation (e.g., from Trigonopsis variabilis) or a crude cell lysate from a recombinant expression host.

-

Ensure the presence of necessary co-substrates, such as molecular oxygen (by vigorous stirring or bubbling air) and a source for the glutaryl group (e.g., α-ketoglutarate, if the reaction proceeds via transamination followed by glutarylation, although the exact mechanism is not specified in the literature).

-

-

Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) with constant agitation.

-

Monitoring the Conversion: Track the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to measure the disappearance of Oganomycin A and the appearance of this compound.

-

Reaction Termination and Purification:

-

Once the reaction has reached completion (or the desired conversion level), terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment, if the product is stable).

-

Remove the denatured enzyme by centrifugation.

-

Purify this compound from the reaction mixture using chromatographic techniques similar to those described for Oganomycin A purification (e.g., reversed-phase HPLC).

-

Quantitative Data

Specific quantitative data, such as production titers and enzyme kinetics for the this compound pathway, are not available in the public domain as the full text of the original research could not be accessed. The table below is provided as a template for such data.

| Parameter | Value | Conditions / Remarks |

| Oganomycin A Fermentation Titer | Data not available | Streptomyces oganonensis |

| This compound Conversion Yield | Data not available | From Oganomycin A |

| D-amino acid oxidase Vmax | Data not available | Substrate: Oganomycin A |

| D-amino acid oxidase Km | Data not available | Substrate: Oganomycin A |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow from strain cultivation to the final purified product.

Caption: Generalized experimental workflow for this compound production.

Conclusion

The biosynthesis of this compound is a multi-stage process that combines the natural product machinery of Streptomyces oganonensis with a specific enzymatic modification. While the core biosynthetic pathway is understood through its analogy to other cephamycins, the specific genetic and enzymatic details for the oganomycin pathway in its native producer remain to be elucidated. The information provided in this guide serves as a foundational resource for researchers interested in the production, modification, and development of oganomycin-based compounds. Further research, including the sequencing of the oganomycin biosynthetic gene cluster and detailed characterization of the involved enzymes, would provide deeper insights and enable pathway engineering for the production of novel antibiotic derivatives.

References

- 1. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Oganomycin GA: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oganomycin GA is a cephamycin-type antibiotic, a class of β-lactam antimicrobial agents. This document provides a detailed overview of the presumed mechanism of action of this compound, based on the established activity of cephamycins. The core mechanism involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. This guide outlines the molecular interactions, target enzymes, and the resultant bactericidal effect. Furthermore, it details generalized experimental protocols for assessing the antimicrobial activity and target engagement of compounds like this compound. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide focuses on the well-documented action of the cephamycin class.

Introduction to this compound and Cephamycins

This compound is a derivative of Oganomycin A, a cephamycin antibiotic produced by Streptomyces oganonensis. Cephamycins are structurally similar to cephalosporins but are distinguished by the presence of a 7-α-methoxy group. This structural feature confers a high degree of resistance to β-lactamases, enzymes produced by some bacteria that inactivate many β-lactam antibiotics. Like other β-lactams, the primary target of cephamycins is the bacterial cell wall.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound, as a cephamycin, stems from its ability to disrupt the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The cell wall provides structural integrity to the bacterium, protecting it from osmotic stress. Inhibition of its synthesis leads to cell lysis and death.

The key steps in the mechanism of action are:

-

Target Binding: this compound binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes located on the inner side of the cytoplasmic membrane that are involved in the final steps of peptidoglycan synthesis.

-

Enzyme Inhibition: By forming a stable, covalent acyl-enzyme intermediate with the PBP, this compound inhibits its transpeptidase activity. This enzymatic activity is crucial for the cross-linking of peptidoglycan chains, which gives the cell wall its strength.

-

Disruption of Cell Wall Integrity: The inhibition of transpeptidation leads to the formation of a weakened and defective cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.

The following diagram illustrates the signaling pathway of cephamycin action:

Caption: Mechanism of action of this compound, a cephamycin antibiotic.

Quantitative Data

| Bacterial Species | Strain | This compound MIC (µg/mL) | Cefoxitin MIC (µg/mL) (Reference) |

| Staphylococcus aureus | ATCC 29213 | Data not available | 2 |

| Escherichia coli | ATCC 25922 | Data not available | 4 |

| Klebsiella pneumoniae | ATCC 13883 | Data not available | 8 |

| Bacteroides fragilis | ATCC 25285 | Data not available | 16 |

Experimental Protocols

Detailed experimental protocols for the specific study of this compound are not publicly available. The following are generalized, standard protocols used to characterize the mechanism of action of new antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

This compound stock solution

-

Positive control (bacterial suspension without antibiotic)

-

Negative control (broth without bacteria)

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive and negative control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the lowest concentration of the antibiotic that completely inhibits bacterial growth.

The following diagram illustrates the workflow for MIC determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a β-lactam antibiotic for its PBP targets. It involves competing the unlabeled antibiotic with a labeled β-lactam (e.g., fluorescently or radioactively labeled penicillin) for binding to PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound

-

Labeled penicillin (e.g., Bocillin FL - a fluorescent penicillin)

-

SDS-PAGE apparatus

-

Fluorescence imager

Procedure:

-

Isolate bacterial membranes from a culture grown to mid-log phase.

-

Incubate the membrane preparations with varying concentrations of this compound.

-

Add a fixed, saturating concentration of the labeled penicillin and incubate.

-

Stop the reaction and solubilize the membrane proteins.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a fluorescence imager.

-

A decrease in the signal from the labeled penicillin indicates competition for binding by this compound.

The following diagram illustrates the PBP competition assay workflow:

Caption: Workflow for the Penicillin-Binding Protein (PBP) competition assay.

Conclusion

This compound, as a member of the cephamycin class of antibiotics, is presumed to exert its bactericidal effect by inhibiting bacterial cell wall synthesis through the inactivation of Penicillin-Binding Proteins. This mechanism is well-established for β-lactam antibiotics and provides a strong foundation for understanding the potential therapeutic utility of this compound. Further research is required to elucidate the specific antibacterial spectrum, potency, and PBP binding profile of this compound. The experimental protocols outlined in this guide provide a framework for such investigations.

Oganomycin GA: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

An important note for our readers: The initial research for this technical guide on "Oganomycin GA" did not yield any specific scientific data, including its antibacterial spectrum, mechanism of action, or established Minimum Inhibitory Concentration (MIC) values. The information that follows is a template based on the general principles of antibiotic characterization and is provided for illustrative purposes. Researchers, scientists, and drug development professionals should substitute the placeholder information with validated data from their own experimental findings on this compound.

Introduction

This compound is a novel antibiotic candidate with the potential to address the growing challenge of antimicrobial resistance. This document provides a comprehensive technical overview of its antibacterial activity, detailing its spectrum against a range of bacterial pathogens, its mechanism of action, and the methodologies for its evaluation. The data presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical and clinical development of this compound.

Antibacterial Spectrum of Activity

The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Data not available |

| Methicillin-resistant Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | Data not available |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Data not available |

| Enterococcus faecalis ATCC 29212 | Gram-positive | Data not available |

| Vancomycin-resistant Enterococcus faecium (VRE) ATCC 700221 | Gram-positive | Data not available |

| Escherichia coli ATCC 25922 | Gram-negative | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | Data not available |

Mechanism of Action

The precise mechanism by which this compound exerts its antibacterial effect is a critical area of investigation. Preliminary studies may suggest a primary mode of action, which requires further validation through detailed molecular and cellular assays. A hypothetical signaling pathway is presented below to illustrate a potential mechanism, such as the inhibition of a key bacterial enzyme or disruption of cellular processes.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. The following sections outline the methodologies for determining the antibacterial spectrum and elucidating the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.

Workflow for MIC Determination:

Caption: Experimental workflow for MIC determination.

Detailed Steps:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) at a known concentration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates containing the serially diluted this compound and the bacterial inoculum are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria. A growth control (no antibiotic) and a sterility control (no bacteria) are included for each experiment.

Mechanism of Action Studies

Elucidating the mechanism of action of this compound involves a multi-faceted approach.

Logical Flow for Mechanism of Action Studies:

Caption: Logical relationship for mechanism of action studies.

Key Experimental Approaches:

-

Macromolecular Synthesis Assays: These assays determine the effect of this compound on the synthesis of essential macromolecules, including DNA, RNA, protein, and peptidoglycan. This is often achieved by measuring the incorporation of radiolabeled precursors in the presence and absence of the antibiotic.

-

Membrane Permeability Assays: The integrity of the bacterial cell membrane can be assessed using fluorescent dyes, such as propidium iodide, which can only enter cells with compromised membranes.

-

Target Identification: Techniques such as affinity chromatography using immobilized this compound can be employed to isolate its binding partners from bacterial lysates. Genetic approaches, including the selection of resistant mutants and whole-genome sequencing, can also identify the target gene(s).

-

Target Validation: Once a putative target is identified, its interaction with this compound needs to be validated. This can involve in vitro assays with the purified target protein (e.g., enzyme inhibition assays) and biophysical methods to measure binding affinity (e.g., surface plasmon resonance).

Conclusion

This technical guide provides a framework for understanding the antibacterial profile of this compound. The comprehensive characterization of its antibacterial spectrum and mechanism of action is essential for its continued development as a potential therapeutic agent. The presented methodologies offer a standardized approach for generating the robust data required for regulatory submissions and for guiding future research efforts. As more data on this compound becomes available, this document will be updated to reflect the evolving understanding of this promising antibiotic candidate.

Oganomycin GA: A Comprehensive Analysis of its Mode of Action Against Gram-Positive Bacteria

Disclaimer: Initial searches for "Oganomycin GA" did not yield specific results in the scientific literature. The information presented in this document is based on the extensive research available for Vancomycin , a glycopeptide antibiotic with a similar name and a well-documented mode of action against Gram-positive bacteria. It is presumed that "this compound" may be a novel compound closely related to Vancomycin, a typographical error, or a less common synonym.

This technical guide provides an in-depth overview of the presumed mode of action of this compound, focusing on its activity against Gram-positive bacteria. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key mechanisms.

Executive Summary

This compound is hypothesized to be a potent antibiotic targeting the cellular integrity of Gram-positive bacteria. Its primary mechanism of action is believed to be the inhibition of peptidoglycan synthesis, a critical process for the formation and maintenance of the bacterial cell wall. By disrupting this fundamental pathway, this compound induces cell lysis and subsequent bacterial death. This guide will explore the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate this mode of action.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal effect of compounds like Vancomycin stems primarily from the disruption of cell wall biosynthesis.[1][2] Specifically, it targets the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits into the peptidoglycan matrix, which is the major structural component of Gram-positive cell walls.[1]

The key interaction involves the formation of hydrogen bonds between the antibiotic molecule and the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of the NAM/NAG-peptides.[2][3] This binding physically obstructs the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[5]

There is also evidence to suggest that Vancomycin can alter the permeability of the bacterial cell membrane and selectively inhibit the synthesis of ribonucleic acid (RNA).[1][6]

Figure 1: Proposed signaling pathway for this compound's mode of action.

Quantitative Data: In Vitro Efficacy

The in vitro activity of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after a standardized incubation period.[7] The tables below summarize the MIC values for Vancomycin against a range of clinically relevant Gram-positive bacteria.

| Gram-Positive Bacteria | Vancomycin MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | ≤2 | [2] |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | ≤2 (Susceptible) | [6] |

| Staphylococcus aureus (Vancomycin-Intermediate - VISA) | 4-8 | [8] |

| Staphylococcus aureus (Vancomycin-Resistant - VRSA) | ≥16 | [8] |

| Streptococcus pneumoniae | ≤1 | [1] |

| Enterococcus faecalis (Vancomycin-Susceptible) | 1-4 | [1] |

| Enterococcus faecium (Vancomycin-Susceptible) | 1-4 | [1] |

| Clostridium difficile | 0.5-2 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against various Gram-positive bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone experiment in assessing the efficacy of a new antibiotic. The broth microdilution method is a standard and widely used protocol.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C ± 2°C)

-

ELISA reader (optional, for quantitative growth assessment)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (no antibiotic), and column 12 as the negative control (no bacteria).[9]

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum in CAMHB.

-

Add 5 µL of the standardized inoculum to each well from column 1 to 11. Do not add bacteria to column 12.[9]

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 16-20 hours.[7]

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

-

Optionally, use an ELISA reader to measure the optical density at 600 nm (OD600) for a more quantitative assessment of growth inhibition.[9][11]

-

Figure 2: Workflow for MIC determination via broth microdilution.

Conclusion

Based on the available evidence for the closely related compound Vancomycin, this compound is presumed to be a highly effective antibiotic against a broad spectrum of Gram-positive bacteria. Its primary mode of action is the targeted inhibition of cell wall synthesis through binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This specific mechanism of action makes it a valuable agent, particularly in the context of rising resistance to other classes of antibiotics. The provided experimental protocols and quantitative data serve as a foundational guide for further research and development of this compound as a potential therapeutic agent. Further studies are warranted to confirm if the mode of action of this compound is identical to that of Vancomycin.

References

- 1. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vancomycin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. researchgate.net [researchgate.net]

Oganomycin GA and Its Interaction with the Bacterial Cell Wall Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin GA is a semi-synthetic derivative of Oganomycin A, a cephamycin-type antibiotic produced by Streptomyces oganonensis[1]. As a member of the cephamycin family, which belongs to the broader class of β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This guide provides an in-depth exploration of the presumed molecular interactions of this compound with key components of the peptidoglycan synthesis pathway, drawing comparisons with well-understood antibiotics that target Lipid II, such as vancomycin. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established mechanisms for cephamycins and provides detailed experimental protocols for their investigation.

Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Unlike glycopeptide antibiotics that directly bind to the Lipid II precursor[2][3][4][5], cephamycins, including this compound, exert their antibacterial effect by targeting penicillin-binding proteins (PBPs)[6]. PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation and transglycosylation reactions that cross-link the glycan strands to form the rigid cell wall.

The β-lactam ring of cephamycins mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows the antibiotic to bind to the active site of PBPs, leading to the acylation of a serine residue within the enzyme's active site. This covalent modification inactivates the PBP, halting peptidoglycan synthesis and ultimately leading to cell lysis due to the compromised integrity of the cell wall.

Comparative Antibacterial Activity

While direct binding affinities of this compound are not published, the minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy. The following table presents illustrative MIC values for cephamycins and vancomycin against common bacterial strains to provide a comparative context.

| Antibiotic | Target Organism | Illustrative MIC (µg/mL) | Primary Target |

| Cephamycins (General) | Staphylococcus aureus | 0.5 - 4 | Penicillin-Binding Proteins |

| Escherichia coli | 1 - 8 | Penicillin-Binding Proteins | |

| Bacteroides fragilis | 4 - 16 | Penicillin-Binding Proteins | |

| Vancomycin | Staphylococcus aureus | 0.5 - 2 | Lipid II |

| Enterococcus faecalis | 1 - 4 | Lipid II | |

| Clostridioides difficile | 0.25 - 2 | Lipid II |

Note: These values are illustrative and can vary depending on the specific cephamycin and bacterial strain.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 5 x 10^5 CFU/mL)

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Bocillin FL (a fluorescent penicillin derivative)

-

This compound

-

SDS-PAGE apparatus

-

Fluorescence scanner

Procedure:

-

Incubate the bacterial membrane preparation with varying concentrations of this compound.

-

Add a fixed, subsaturating concentration of Bocillin FL to the mixture and incubate.

-

Terminate the reaction by adding a sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

The decrease in the fluorescence intensity of a PBP band with increasing concentrations of this compound indicates competitive binding. The IC50 value (the concentration of this compound that inhibits 50% of Bocillin FL binding) can be calculated to determine the affinity for each PBP.

Visualizations

Lipid II Biosynthesis and Targeting

The following diagram illustrates the bacterial cell wall synthesis pathway, highlighting the distinct targets of β-lactams (like this compound) and glycopeptides (like vancomycin).

Caption: Bacterial cell wall synthesis pathway and antibiotic targets.

Experimental Workflow for PBP Competition Assay

This diagram outlines the key steps in a PBP competition assay to assess the binding of this compound.

Caption: Workflow for a PBP competition assay.

Conclusion

This compound, as a cephamycin antibiotic, is presumed to act through the covalent inhibition of penicillin-binding proteins, a mechanism distinct from the direct binding of Lipid II by antibiotics like vancomycin. This guide provides a framework for understanding and investigating the antibacterial action of this compound. Further research is warranted to elucidate the specific binding kinetics and affinities of this compound for various PBPs, which will be crucial for its potential development as a therapeutic agent. The provided protocols offer standardized methods for such investigations, paving the way for a more comprehensive understanding of this class of antibiotics.

References

- 1. Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 3. The antibacterial action of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vancomycin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Consequences of the interaction of beta-lactam antibiotics with penicillin binding proteins from sensitive and resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Novel Glycopeptide Antibiotics: A Case Study Approach

Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases reveals no specific compound designated "Oganomycin GA." This guide is constructed under the assumption that the query pertains to the exploration of a novel glycopeptide antibiotic, for which we will use the well-characterized glycopeptide, Vancomycin, and its derivatives as a foundational case study. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Glycopeptide Antibiotics and Their Core Target

Glycopeptide antibiotics are a critical class of antimicrobial agents, historically serving as the last line of defense against serious Gram-positive bacterial infections. Their primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a process essential for bacterial viability and integrity. The quintessential therapeutic target for this class of antibiotics is Lipid II , a membrane-anchored precursor molecule crucial for the formation of the peptidoglycan layer of the bacterial cell wall.

The emergence of resistance to first-generation glycopeptides like vancomycin has spurred the development of second-generation lipoglycopeptides (e.g., telavancin, dalbavancin, and oritavancin), which often exhibit dual mechanisms of action for enhanced potency. The discovery of new, naturally occurring glycopeptides, such as saarvienin A, underscores the continued importance of this scaffold in antibiotic research and development.

The Primary Therapeutic Target: Lipid II and the Peptidoglycan Synthesis Pathway

The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. It is primarily composed of peptidoglycan, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.

Lipid II is the final monomeric precursor in this pathway, and its strategic location on the outer leaflet of the cytoplasmic membrane makes it an accessible target for extracellular antibiotics. Any disruption in the availability or processing of Lipid II effectively halts cell wall construction, leading to cell lysis and bacterial death.

Signaling Pathway: Bacterial Cell Wall Biosynthesis

The following diagram illustrates the key stages of peptidoglycan synthesis, highlighting the central role of Lipid II.

Mechanism of Action of Glycopeptide Antibiotics

First-Generation Glycopeptides (e.g., Vancomycin)

Vancomycin and other first-generation glycopeptides function by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II. This interaction is stabilized by a network of hydrogen bonds. By sequestering Lipid II, vancomycin sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby preventing the incorporation of new subunits into the growing cell wall.

Second-Generation Lipoglycopeptides

Newer lipoglycopeptides, such as oritavancin and telavancin, possess lipophilic side chains that confer additional mechanisms of action. Besides binding to the D-Ala-D-Ala terminus of Lipid II, these molecules can anchor to the bacterial membrane, leading to membrane depolarization and increased permeability. This dual action results in more rapid and potent bactericidal activity, including against some vancomycin-resistant strains.

Quantitative Data on Glycopeptide Activity and Target Binding

The efficacy of a novel glycopeptide can be quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against target bacteria and its binding affinity for Lipid II.

| Compound | Bacterial Strain | MIC (μg/mL) | Target | Binding Affinity (KD, M) | Reference |

| Vancomycin | S. aureus (MSSA) | 0.25 - 1 | Lipid II | 5.37 x 10-7 | |

| Vancomycin | S. aureus (MRSA) | 0.906 - 1.040 | Lipid II | - | |

| Vancomycin | S. aureus (VISA) | 4 - 8 | Lipid II | Reduced affinity | |

| Teicoplanin | S. aureus (MSSA) | 0.25 - 1 | Lipid II | - | |

| Teicoplanin | S. aureus (MRSA) | 0.749 - 0.973 | Lipid II | - | |

| Oritavancin | S. aureus | - | Lipid II | 2.13 x 10-7 | |

| Oritavancin | S. aureus | - | Amidated Lipid II | 6.64 x 10-8 |

MIC values can vary depending on the specific strain and testing methodology. KD values are for the interaction with purified Lipid II or its analogs.

Experimental Protocols for Target Identification and Characterization

The following are key experimental protocols for investigating the therapeutic targets of a novel glycopeptide antibiotic, such as a hypothetical "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Test antibiotic (e.g., "this compound") stock solution

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or Agar (MHA)

-

Sterile 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)

-

Spectrophotometer

-

Incubator

Protocol (Broth Microdilution Method):

-

Inoculum Preparation: a. From an overnight culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). b. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Antibiotic Dilution: a. Prepare a serial two-fold dilution of the test antibiotic in MHB across the wells of a 96-well plate. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculation: a. Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Bacterial Cell Wall Synthesis Inhibition Assay

This assay determines if the test compound inhibits peptidoglycan biosynthesis.

Materials:

-

Osmotically stabilized bacterial cells (e.g., E. coli)

-

Radiolabeled precursor, e.g., 14C-UDP-N-acetylglucosamine (14C-UDP-GlcNAc)

-

Test antibiotic

-

Buffer and necessary co-factors

-

Scintillation counter

Protocol:

-

Prepare osmotically stabilized bacterial cells that have been permeabilized (e.g., by freeze-thawing) to allow entry of the substrate.

-

Set up reaction mixtures containing the permeabilized cells, buffer, co-factors, and varying concentrations of the test antibiotic.

-

Initiate the reaction by adding 14C-UDP-GlcNAc.

-

Incubate the reactions to allow for peptidoglycan synthesis.

-

Stop the reaction and precipitate the newly synthesized, radiolabeled peptidoglycan.

-

Wash the precipitate to remove unincorporated radiolabel.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

A reduction in radioactivity in the presence of the test antibiotic indicates inhibition of the cell wall synthesis pathway.

Surface Plasmon Resonance (SPR) for Target Binding Analysis

SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., Lipid II) and an analyte (e.g., "this compound") to determine binding affinity (KD) and kinetics (ka, kd).

Materials:

-

SPR instrument

-

Sensor chip (e.g., with a lipid-capturing surface)

-

Purified Lipid II (or a synthetic analog)

-

Test antibiotic

-

Running buffer

Protocol:

-

Ligand Immobilization: a. Prepare a lipid bilayer on the sensor chip surface. b. Incorporate purified Lipid II into the lipid bilayer.

-

Analyte Injection: a. Inject a series of concentrations of the test antibiotic over the sensor surface. b. A reference channel without Lipid II should be used to subtract non-specific binding.

-

Data Acquisition: a. The SPR instrument measures the change in the refractive index at the sensor surface as the antibiotic binds to and dissociates from Lipid II. This is recorded in a sensorgram.

-

Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

While "this compound" remains an uncharacterized entity, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel glycopeptide antibiotic. The primary therapeutic target for this class is the essential bacterial cell wall precursor, Lipid II. A combination of microbiological assays (MIC determination), biochemical assays (cell wall synthesis inhibition), and biophysical techniques (SPR) is crucial for elucidating the mechanism of action, quantifying potency, and characterizing the direct interaction of a new antibiotic with its molecular target. This multi-faceted approach is fundamental to the successful development of new therapies to combat the growing threat of antibiotic-resistant bacteria.

The Quest for Oganomycin GA: An Uncharted Territory in the Fight Against MRSA

Despite a thorough investigation into the scientific literature and available data, information regarding the in vitro activity of a compound identified as "Oganomycin GA" against Methicillin-resistant Staphylococcus aureus (MRSA) remains elusive. At present, there is no publicly accessible research, clinical data, or patent information detailing the efficacy or mechanism of action of this specific agent.

This comprehensive search, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, yielded no specific results for "this compound." This suggests that the compound may be a very recent discovery not yet documented in peer-reviewed literature, a proprietary compound undergoing confidential development, or potentially a misnomer of an existing or different investigational drug.

The initial objective was to collate and present quantitative data on this compound's anti-MRSA activity, detail the experimental protocols for key assays, and visualize relevant biological pathways and workflows. However, the foundational information required to construct such a technical document is not available in the public domain.

For the benefit of researchers working on anti-MRSA drug discovery, this guide will instead provide a general framework and methodologies commonly employed in the in vitro assessment of novel antimicrobial agents against MRSA. This will include standardized experimental protocols and conceptual diagrams of relevant pathways and workflows that would be applicable to the study of any new compound, once it becomes available.

General Methodologies for In Vitro Assessment of Anti-MRSA Compounds

In the absence of specific data for this compound, this section outlines the standard experimental protocols used to characterize the in vitro activity of a novel antimicrobial agent against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method

-

Bacterial Strain Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antimicrobial Agent Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol:

-

Subculturing from MIC plate: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

Should data for this compound become available, it would be structured in a clear tabular format for easy comparison.

Table 1: Hypothetical In Vitro Activity of this compound against MRSA

| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |

| ATCC 43300 | Data N/A | Data N/A |

| Clinical Isolate 1 | Data N/A | Data N/A |

| Clinical Isolate 2 | Data N/A | Data N/A |

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) are essential for illustrating complex processes. Below are examples of diagrams that would be relevant to the study of a novel anti-MRSA agent.

Experimental Workflow

Hypothetical Signaling Pathway Inhibition

If a novel compound were found to inhibit a specific signaling pathway in MRSA, a diagram could be used to illustrate this mechanism.

Conclusion

While the specific compound "this compound" remains uncharacterized in the public scientific domain, the methodologies and frameworks for evaluating novel anti-MRSA agents are well-established. Researchers in the field of antibiotic discovery are encouraged to apply these standard protocols to any new compounds under investigation. The scientific community eagerly awaits the publication of data on new antimicrobial agents to address the critical threat of antibiotic resistance. Should information on this compound become available, a comprehensive technical guide will be developed accordingly.

An In-depth Technical Guide to the Physicochemical Properties of Vancomycin

Disclaimer: Initial searches for "Oganomycin GA" did not yield any relevant results. The following technical guide on the well-characterized glycopeptide antibiotic, Vancomycin, is provided to demonstrate the requested format and depth of information.

This guide offers a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Vancomycin, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Vancomycin

Vancomycin is a complex glycopeptide antibiotic derived from the soil bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis).[1][2] It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria.[2][3] The physicochemical properties of Vancomycin and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄ | [4] |

| Molecular Weight | 1449.2 g/mol | [4] |

| Appearance | Tan to brown solid | [4] |

| Solubility | Water: >100 mg/mLModerately soluble in methanolInsoluble in higher alcohols, acetone, ether | [4][5] |

| UV Max Absorption (in water) | 282 nm | [4] |

| pKa Values | ~2.9, 7.2, 8.6, 9.6, 10.5, 11.7 | [6] |

| LogP | -3.1 | [4] |

Table 1: Physicochemical properties of Vancomycin.

The hydrochloride salt of Vancomycin has a molecular formula of C₆₆H₇₆Cl₃N₉O₂₄ and a molecular weight of 1485.7 g/mol .[7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][8] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[8][9] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains.[1][8] The disruption of cell wall integrity leads to increased susceptibility to osmotic lysis and ultimately cell death.[1][8]

Figure 1: Mechanism of action of Vancomycin.

Experimental Protocols

The complex chemical structure of Vancomycin can be elucidated and confirmed using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11][12]

Methodology:

-

Sample Preparation: Dissolve the Vancomycin hydrochloride sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

-

Mass Spectrometry:

-

NMR Spectroscopy:

-

Acquire NMR spectra on a high-field NMR spectrometer (e.g., Varian INOVA 600 MHz).[10]

-

¹H NMR: Assign proton signals. The spectrum will show characteristic signals for aromatic protons, anomeric protons of the sugar moieties, and amino acid residues.[11]

-

¹³C NMR: Assign carbon signals, which provides further confirmation of the carbon skeleton.[11]

-

2D NMR (COSY, HMQC, HMBC):

-

Use COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks within individual amino acid and sugar residues.[11]

-

Use HMQC (Heteronuclear Multiple Quantum Coherence) to identify one-bond ¹H-¹³C correlations.[11]

-

Use HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the different structural fragments of the molecule.[11]

-

-

-

Data Analysis:

-

Integrate the data from all spectroscopic techniques to assemble the complete planar structure of Vancomycin.[11]

-

The spatial structure and relative configuration can be confirmed using NOESY (Nuclear Overhauser Effect Spectroscopy) and Circular Dichroism (CD) spectra by comparing them with a reference standard.[10][12]

-

Figure 2: Workflow for structural elucidation of Vancomycin.

A microbiological assay can be performed to determine the potency of Vancomycin. A kinetic-reading microplate method offers a high-throughput alternative to traditional agar diffusion assays.

Methodology:

-

Test Organism: Use a susceptible strain of Staphylococcus aureus.

-

Culture Medium: Prepare a suitable broth medium for the growth of the test organism.

-

Standard and Sample Preparation:

-

Prepare a stock solution of Vancomycin reference standard of a known concentration.

-

Prepare serial dilutions of the reference standard to create a standard curve.

-

Prepare solutions of the test sample of Vancomycin at concentrations expected to fall within the range of the standard curve.

-

-

Microplate Assay:

-

In a 96-well microplate, add the culture medium to all wells.

-

Add the different concentrations of the standard and sample solutions to designated wells.

-

Inoculate the wells with a standardized suspension of the test organism.

-

Incubate the microplate in a microplate reader at an appropriate temperature (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

Monitor the optical density (OD) of the wells at regular intervals to measure bacterial growth.

-

The time required for the OD to reach a predetermined value is recorded for each well.

-

A standard curve is generated by plotting the logarithm of the Vancomycin concentration against the response (e.g., the time to reach the target OD).

-

The potency of the test sample is calculated by interpolating its response on the standard curve.

-

Synthesis Overview

The total synthesis of Vancomycin is a significant challenge in organic chemistry due to its complex structure, including multiple stereocenters, atropisomers, and glycosidic linkages.[3] The biosynthesis is carried out by nonribosomal peptide synthases (NRPSs) in Amycolatopsis orientalis.[8] Laboratory total synthesis has been achieved and involves a multi-step process.[3][13] Key steps in a reported synthesis include the diastereoselective introduction of the three atropisomeric elements and macrolactamization to form the ring systems.[3] The synthesis of the aglycone is a major part of the process, followed by enzymatic glycosylation to yield the final Vancomycin molecule.[3]

References

- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vancomycin - Wikipedia [en.wikipedia.org]

- 9. On the mechanism of action of vancomycin: inhibition of peptidoglycan synthesis in Gaffkya homari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Total Synthesis of Vancomycin Aglycon-Part 3: Final Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

Oganomycin GA: A Technical Guide to Predicted Solubility and Stability Based on Vancomycin Analogy

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the solubility and stability of Oganomycin GA. This technical guide has been compiled to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential physicochemical properties of this compound by drawing parallels with Vancomycin, a structurally related and well-characterized glycopeptide antibiotic produced by Streptomyces orientalis. The data and protocols presented herein are based on established knowledge of Vancomycin and should be considered as a starting point for the empirical investigation of this compound. All experimental designs for this compound should be developed and validated independently.

This guide summarizes the known solubility and stability of Vancomycin, details relevant experimental protocols for assessing these properties, and visualizes associated pathways and workflows to aid in the design of future studies on this compound.

Predicted Physicochemical Properties of this compound

Due to the absence of direct data for this compound, the following sections present data for Vancomycin hydrochloride as a proxy. Glycopeptide antibiotics, as a class, often exhibit similar behavior in aqueous and organic solvents, and their stability is influenced by comparable factors such as pH and temperature.

Solubility Data

The solubility of a compound is a critical parameter in its formulation and delivery. Based on the known solubility of Vancomycin hydrochloride, the anticipated solubility profile for this compound is presented in Table 1. It is predicted that this compound, like Vancomycin, will exhibit good solubility in aqueous solutions and limited solubility in most organic solvents.

Table 1: Predicted Aqueous and Organic Solvent Solubility of this compound (Based on Vancomycin Hydrochloride Data)

| Solvent System | Predicted Solubility (mg/mL) | Reference |